Methyl 2-bromo-6-(cyanomethyl)benzoate
Description
Methyl 2-bromo-6-(cyanomethyl)benzoate (CAS: 1022980-69-3) is a substituted benzoate ester with a bromine atom at the 2-position and a cyanomethyl group at the 6-position of the benzene ring. Its molecular formula is C${10}$H${8}$BrNO$_{2}$, and it is commercially available at 97% purity in quantities ranging from 100 mg to 1 g .
Properties
IUPAC Name |
methyl 2-bromo-6-(cyanomethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-7(5-6-12)3-2-4-8(9)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOQSKBAEVKOGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings :
The cyanomethyl group at the 6-position introduces polarity, improving solubility in polar aprotic solvents (e.g., acetone) relative to non-polar esters like methyl benzoate .
Structural Analogues in Drug Discovery: Methyl 6-amino-2-bromo-3-methoxybenzoate (CAS: 1340366-76-8) demonstrates the importance of amino and methoxy groups in bioactive molecule design, contrasting with the cyanomethyl group’s role in stabilizing intermediates .
Fluorinated Derivatives: Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate (CAS: 1807116-32-0) highlights how fluorination can improve metabolic stability and binding affinity in agrochemicals, a feature absent in the non-fluorinated target compound .
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